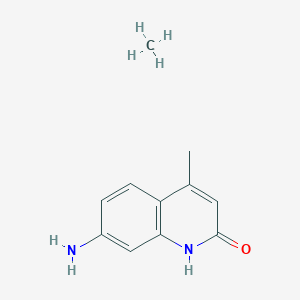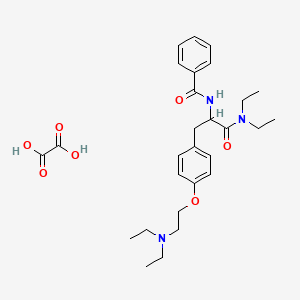![molecular formula C28H16F2N4 B12815581 [1,1'-Biphenyl]-4-carbonitrile, 4'-(4,6-diphenyl-1,3,5-triazin-2-yl)-2,2'-difluoro-](/img/structure/B12815581.png)
[1,1'-Biphenyl]-4-carbonitrile, 4'-(4,6-diphenyl-1,3,5-triazin-2-yl)-2,2'-difluoro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,1’-Biphenyl]-4-carbonitrile, 4’-(4,6-diphenyl-1,3,5-triazin-2-yl)-2,2’-difluoro- is a complex organic compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of biphenyl, triazine, and difluoro groups, which contribute to its distinct chemical behavior and versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-4-carbonitrile, 4’-(4,6-diphenyl-1,3,5-triazin-2-yl)-2,2’-difluoro- typically involves multi-step organic reactions. One common method includes the reaction of 4,6-diphenyl-1,3,5-triazine with 4-bromo-1,1’-biphenyl-4-carbonitrile under specific conditions to introduce the difluoro groups. The reaction is often carried out in the presence of a suitable catalyst and solvent, such as palladium on carbon and dimethylformamide, respectively .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions are meticulously controlled to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
[1,1’-Biphenyl]-4-carbonitrile, 4’-(4,6-diphenyl-1,3,5-triazin-2-yl)-2,2’-difluoro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms in the compound are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of novel materials with specific properties.
Biology and Medicine
In biology and medicine, [1,1’-Biphenyl]-4-carbonitrile, 4’-(4,6-diphenyl-1,3,5-triazin-2-yl)-2,2’-difluoro- is studied for its potential as a pharmaceutical intermediate. Its ability to interact with biological molecules makes it a candidate for drug development and therapeutic applications .
Industry
In the industrial sector, this compound is utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials. Its stability and electronic properties make it suitable for these high-tech applications .
Mecanismo De Acción
The mechanism by which [1,1’-Biphenyl]-4-carbonitrile, 4’-(4,6-diphenyl-1,3,5-triazin-2-yl)-2,2’-difluoro- exerts its effects involves interactions with specific molecular targets. In electronic applications, it functions by facilitating charge transfer and recombination processes. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
2-chloro-4,6-diphenyl-1,3,5-triazine: Similar in structure but lacks the biphenyl and difluoro groups.
9-(2-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole: Contains a carbazole moiety instead of biphenyl.
Uniqueness
What sets [1,1’-Biphenyl]-4-carbonitrile, 4’-(4,6-diphenyl-1,3,5-triazin-2-yl)-2,2’-difluoro- apart is its combination of biphenyl, triazine, and difluoro groups. This unique structure imparts distinct electronic and chemical properties, making it versatile for various applications in chemistry, biology, and industry.
Propiedades
Fórmula molecular |
C28H16F2N4 |
|---|---|
Peso molecular |
446.4 g/mol |
Nombre IUPAC |
4-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)-2-fluorophenyl]-3-fluorobenzonitrile |
InChI |
InChI=1S/C28H16F2N4/c29-24-15-18(17-31)11-13-22(24)23-14-12-21(16-25(23)30)28-33-26(19-7-3-1-4-8-19)32-27(34-28)20-9-5-2-6-10-20/h1-16H |
Clave InChI |
BDFNXUSPMNPWIU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC(=C(C=C3)C4=C(C=C(C=C4)C#N)F)F)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


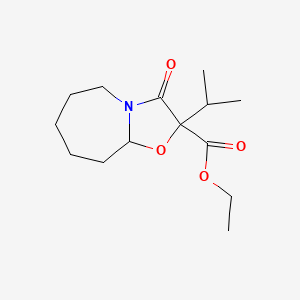
![4-Hydroxy-3-(perfluoropyridin-4-yl)-1,5-dioxaspiro[5.5]undec-3-en-2-one](/img/structure/B12815514.png)
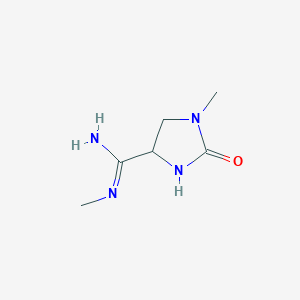
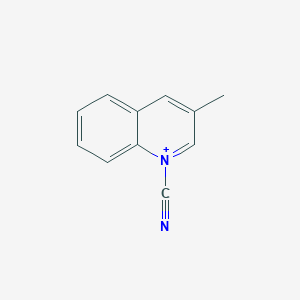


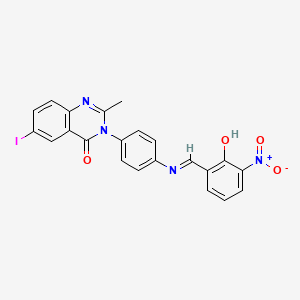

![N2,N2,1-Trimethyl-1H-benzo[d]imidazole-2,6-diamine](/img/structure/B12815543.png)
